5-Bromo-N,2-dimethoxybenzamide
Overview
Description
5-Bromo-N,2-dimethoxybenzamide: is a chemical compound with the molecular formula C9H10BrNO3. It is a derivative of benzamide, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N,2-dimethoxybenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity
Biochemical Pathways
By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of complex sugars, which can have downstream effects on glucose metabolism and energy production in the body.
Result of Action
The inhibition of α-glucosidase by this compound can lead to a decrease in the breakdown and absorption of carbohydrates. This can result in lower blood glucose levels, which may be beneficial in the management of conditions like diabetes .
Biochemical Analysis
Cellular Effects
5-Bromo-N,2-dimethoxybenzamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it can inhibit enzyme activity by blocking the active site or by inducing allosteric changes that reduce catalytic efficiency. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can inhibit enzymes involved in the breakdown of specific metabolites, leading to an accumulation of these metabolites and altered metabolic flux. Additionally, this compound can affect the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells can significantly impact its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,2-dimethoxybenzamide typically involves the bromination of 2,3-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The amidation step involves reacting the brominated product with an amine, such as ammonia or a primary amine, under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve a scalable process that ensures high yield and purity. This process often includes steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The use of cost-effective and readily available starting materials, such as dimethyl terephthalate, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,2-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-N,2-dimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
2,3-Dimethoxybenzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2-aryl benzimidazoles: Similar bromine substitution but different core structure, leading to distinct biological activities.
3-Acetoxy-2-methylbenzamide: Different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 5-Bromo-N,2-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N,2-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)5-7(8)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNPXOXKVPMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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